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Compound of Interest

Compound Name: 4-Amino-N,N-dimethylbenzamide

Cat. No.: B1296905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound 4-Amino-N,N-dimethylbenzamide (CAS: 6331-71-1). The information presented

herein is intended to support research and development activities by providing detailed nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside

standardized experimental protocols.

Spectroscopic Data Summary
The following tables summarize the essential spectroscopic data for 4-Amino-N,N-
dimethylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)

Note: Experimental spectrum data is not readily available. The following assignments are

predicted based on standard chemical shift values and analysis of similar structures.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.2 - 7.4 Doublet 2H
Ar-H (ortho to -

C(O)N(CH₃)₂)

~ 6.6 - 6.8 Doublet 2H Ar-H (ortho to -NH₂)

~ 4.0 Broad Singlet 2H -NH₂

~ 3.0 Singlet 6H -N(CH₃)₂

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃, Frequency: 75 MHz

Chemical Shift (δ) ppm Assignment

172.37 C=O (Amide Carbonyl)

151.44 Ar-C (C-NH₂)

132.30 Ar-C (ortho to -C(O)N(CH₃)₂)

123.08 Ar-C (ipso to -C(O)N(CH₃)₂)

111.18 Ar-C (ortho to -NH₂)

40.37 -N(CH₃)₂

Infrared (IR) Spectroscopy Data (Predicted)
The following are predicted characteristic absorption bands for 4-Amino-N,N-
dimethylbenzamide based on its functional groups.
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Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

3450 - 3300 Medium-Strong N-H Stretch Primary Amine (-NH₂)

3100 - 3000 Medium C-H Stretch Aromatic

2950 - 2850 Medium C-H Stretch Aliphatic (-CH₃)

1650 - 1630 Strong C=O Stretch
Tertiary Amide (-

C(O)N(CH₃)₂)

1620 - 1580 Medium-Strong
N-H Bend / C=C

Stretch
Amine / Aromatic

1500 - 1400 Medium C=C Stretch Aromatic

1300 - 1200 Medium C-N Stretch
Aromatic Amine /

Amide

~ 820 Strong
C-H Bend (out-of-

plane)

1,4-disubstituted

(para) Aromatic

Mass Spectrometry (MS) Data
Method: Electron Ionization (EI)

Mass-to-Charge Ratio
(m/z)

Relative Intensity Proposed Fragment

164.1 Moderate [M]⁺ (Molecular Ion)

120.1 High [M - C(O)N(CH₃)₂]⁺

92.1 Moderate [C₆H₄NH₂]⁺

65.1 Moderate
[C₅H₅]⁺ (from aromatic ring

fragmentation)

Experimental Workflows and Protocols
General Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 4-Amino-N,N-dimethylbenzamide.

General Spectroscopic Analysis Workflow

Sample Preparation
(Dissolution/Film Casting)

Spectroscopic
Analysis

NMR Spectroscopy

IR Spectroscopy

Mass Spectrometry

Data Processing
(FT, Baseline Correction,

Peak Picking)

Data Interpretation &
Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for compound analysis.

Experimental Protocols
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Amino-N,N-
dimethylbenzamide.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should contain a small amount of

Tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it

into the magnet.

Acquisition: On a 400 MHz (or higher) spectrometer, acquire the ¹H spectrum. Typical

parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans will be required due

to the lower natural abundance of the ¹³C isotope.[1]
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Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase

correct the spectrum and perform baseline correction.

Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the peaks in

the ¹H spectrum and identify the chemical shifts and multiplicities of all signals.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

Background Spectrum: Ensure the ATR crystal or sample holder is clean. Acquire a

background spectrum to account for atmospheric CO₂ and H₂O.

Sample Preparation (Solid Film Method): Dissolve a small amount (a few milligrams) of 4-
Amino-N,N-dimethylbenzamide in a few drops of a volatile solvent (e.g., acetone or

methylene chloride).

Application: Place one drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

Allow the solvent to fully evaporate, leaving a thin, solid film of the compound on the plate.

Acquisition: Place the salt plate into the spectrometer's sample holder. Acquire the IR

spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final transmittance or absorbance spectrum.

Analysis: Identify the characteristic absorption peaks and assign them to the corresponding

functional group vibrations.

2.2.3. Mass Spectrometry (MS) Protocol

Sample Preparation: Prepare a dilute solution of 4-Amino-N,N-dimethylbenzamide in a

volatile solvent such as methanol or acetonitrile.

Introduction: Introduce the sample into the mass spectrometer. For a volatile and thermally

stable compound, this can be done via a direct insertion probe or the GC outlet of a GC-MS

system.
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Ionization (Electron Ionization - EI): In the ion source, the gaseous sample molecules are

bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection

of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

Fragmentation: The high energy of the EI process imparts excess energy to the molecular

ion, causing it to fragment into smaller, characteristic ions.

Mass Analysis: The ions (molecular ion and fragment ions) are accelerated into the mass

analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on

their mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum which plots ion abundance versus m/z.

Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the

fragmentation pattern to gain further structural information.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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